N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[2-hydroxy-4-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-4-7(8(11)5-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
MGLUUXQIZDASMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 2-Methoxy-4-nitroaniline
Reaction Conditions :
-
Substrate : 2-Methoxy-4-nitroaniline
-
Reagent : Methanesulfonyl chloride (MsCl, 1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
Procedure :
2-Methoxy-4-nitroaniline is dissolved in DCM, followed by dropwise addition of MsCl and triethylamine. The mixture is stirred until completion, washed with NaOH, and purified to yield N-(2-methoxy-4-nitrophenyl)methanesulfonamide.
Reduction of Nitro Group to Amine
Reaction Conditions :
Procedure :
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide is reduced using Fe/NH₄Cl in ethanol/water. The nitro group converts to an amine, yielding N-(2-methoxy-4-aminophenyl)methanesulfonamide.
Methylation of Amine to Methylamino
Reaction Conditions :
-
Methylating Agent : Methyl iodide (1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
Procedure :
The amine is methylated using MeI and K₂CO₃ in DMF, producing N-(2-methoxy-4-(methylamino)phenyl)methanesulfonamide.
Demethylation of Methoxy to Hydroxyl
Reaction Conditions :
Procedure :
BBr₃ selectively cleaves the methoxy group, yielding the target compound.
Overall Yield : ~50% (four-step sequence).
Method 2: Nucleophilic Amination Followed by Sulfonylation
Preparation of 4-Fluoro-2-hydroxyaniline
Reaction Conditions :
-
Starting Material : 2-Hydroxy-4-nitrobenzene
Procedure :
Fluorine is introduced via electrophilic substitution, followed by nitro reduction (Fe/NH₄Cl) to 4-fluoro-2-hydroxyaniline.
Nucleophilic Substitution with Methylamine
Reaction Conditions :
Procedure :
4-Fluoro-2-hydroxyaniline reacts with excess methylamine under high temperature to form 4-methylamino-2-hydroxyaniline.
Sulfonylation with Methanesulfonyl Chloride
Reaction Conditions :
Procedure :
The amine is sulfonylated using MsCl in pyridine, yielding the target compound.
Overall Yield : ~40% (three-step sequence).
Method 3: Direct Sulfonylation of 4-Methylamino-2-methoxyphenol
Protection of Hydroxyl as Methoxy
Reaction Conditions :
Sulfonylation of Methylamino Group
Reaction Conditions :
Deprotection to Hydroxyl
Reaction Conditions :
Overall Yield : ~60% (three-step sequence).
Comparative Analysis of Synthetic Methods
Advantages :
Disadvantages :
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
The biological activity of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide is notable for its interactions with cellular pathways:
- Calcium Signaling Modulation : Studies have shown that the compound can increase intracellular calcium levels by acting on specific receptors, which is relevant for understanding cardiac function and neurotransmission .
- Enzyme Interaction : The compound's structural features allow it to interact with various biological targets, potentially leading to the inhibition or activation of critical biochemical pathways.
Case Studies
Case Study 1: Cardiovascular Research
In a study involving isolated rabbit ear arteries, this compound was shown to induce significant vasoconstriction through alpha 1-adrenoceptor activation. This response underscores its potential utility in exploring cardiovascular drug mechanisms and treatments .
Case Study 2: Neurological Applications
Research into similar compounds has indicated potential benefits in neuropharmacology, particularly concerning neurotransmitter systems. The ability of this compound to influence calcium signaling may provide insights into treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Features
The substituent positions and functional groups on the phenyl ring significantly influence electronic distribution, steric effects, and biological activity. Below is a comparison of key structural differences:
Physicochemical Properties
Key properties such as solubility, acidity (pKa), and thermal stability vary with substituents:
Notes:
- The hydroxyethyl group in 246219-84-1 increases hydrophilicity compared to the target compound .
- The hydrochloride salt forms (e.g., 955-48-6, 128263-66-1) enhance water solubility but may reduce thermal stability .
- The meta-hydroxy substitution in 1243367-58-9 may alter hydrogen-bonding interactions compared to the ortho-hydroxy group in the target compound .
Biological Activity
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound features a unique structural composition that includes a methanesulfonamide group attached to a phenyl ring with hydroxy and methylamino substituents. The molecular formula is , and it has a molecular weight of approximately 216.26 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy and methylamino groups facilitate the formation of hydrogen bonds, which can lead to the inhibition or activation of various biochemical pathways. For instance, this compound can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction and subsequent catalytic processes.
Key Mechanisms:
- Enzyme Inhibition: The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites.
- Receptor Modulation: It acts as an agonist at certain receptors, influencing calcium signaling pathways and potentially impacting cardiovascular and neurological functions.
Biological Activity Overview
The compound exhibits several notable biological activities, including:
- Antimicrobial Activity: Similar compounds in the sulfonamide class are known for their antibacterial properties, suggesting potential applications in treating infections.
- Anticancer Potential: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .
- Cardiovascular Effects: Research has shown that it can influence vascular smooth muscle contraction, indicating potential use in cardiovascular therapies .
Comparative Analysis with Similar Compounds
The unique substitution pattern on the phenyl ring of this compound significantly influences its reactivity and biological activity compared to structurally similar compounds. Below is a comparative table highlighting these differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide | Hydroxy and methylamino groups at different positions | Different reactivity due to substitution pattern |
| N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide | Similar functional groups but different positioning | May exhibit distinct biological activities |
| N-(4-Hydroxy-3-(methylamino)phenyl)methanesulfonamide | Hydroxy group at para position | Variations in binding affinity and enzyme inhibition |
Case Studies and Research Findings
-
Enzyme Interaction Studies:
Recent studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to modulate calcium signaling by acting on alpha-adrenoceptors, which are critical for vascular function . -
Cytotoxicity Assessments:
In vitro assays have revealed that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), with IC50 values indicating potent activity. These findings suggest its potential as a lead compound for anticancer drug development . -
Pharmacological Profiles:
Pharmacological profiling indicates that the compound acts selectively on alpha-1 adrenoceptors with an EC50 of 25 nM, showcasing its potential utility in managing conditions related to vascular tone and blood pressure regulation .
Q & A
Q. What are the optimized synthetic routes and characterization methods for N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example:
- Step 1 : Reacting a hydroxyl- and methylamino-substituted phenyl precursor with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (e.g., silica gel, DCM:MeOH gradients) or recrystallization .
Characterization:
Q. How does the compound react under standard laboratory conditions (e.g., oxidation, hydrolysis)?
Methodological Answer:
- Oxidation : Reacts with HO to form sulfonic acid derivatives; monitor via TLC or IR (loss of S=O stretches at ~1350 cm) .
- Hydrolysis : Acidic/basic conditions cleave the sulfonamide bond. Use pH-stat titration to track reaction progress .
- Stability : Store at 4°C in anhydrous DMSO to prevent degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- Toxicity Screening : Perform Ames test (bacterial mutagenicity) and acute toxicity assays in rodent models prior to in vivo studies .
Advanced Research Questions
Q. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Covalent Binding : The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., serine proteases). Use fluorescence polarization assays to quantify binding affinity .
- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. IC values are typically <10 µM for kinases .
- Structural Studies : Co-crystallize with target proteins (e.g., viral polymerases) for X-ray diffraction analysis .
Q. How can computational modeling guide its structural optimization?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets. Prioritize compounds with ΔG < -8 kcal/mol .
- QSAR Models : Correlate substituent electronegativity (Hammett constants) with bioactivity. Meta-para substitutions enhance potency .
- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (GROMACS) .
Q. How do researchers resolve contradictions in reported reactivity or bioactivity data?
Methodological Answer:
- Case Example : Discrepancies in oxidation products may arise from solvent polarity. Repeat reactions in DMF vs. THF and compare LC-MS profiles .
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in IC values (e.g., 3 independent syntheses) .
- Meta-Analysis : Cross-reference crystallographic data (CSD Database) to validate bond-length anomalies .
Q. What advanced techniques are used to study its pharmacokinetic properties?
Methodological Answer:
- ADME Profiling :
- In Vivo Tracking : Radiolabel with and quantify biodistribution in murine models using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
